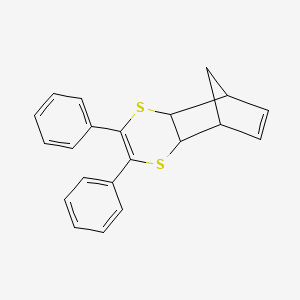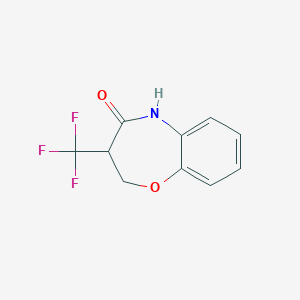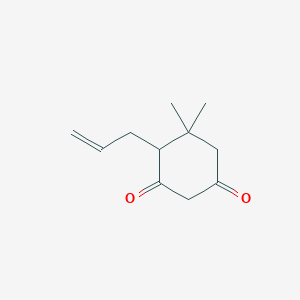![molecular formula C12H14S B14325241 [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene CAS No. 106813-30-3](/img/structure/B14325241.png)
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 3-methylcyclopent-2-en-1-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene typically involves the reaction of 3-methylcyclopent-2-en-1-yl halide with thiophenol under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, displacing the halide ion from the cyclopentene ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the double bond in the cyclopentene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced cyclopentane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparación Con Compuestos Similares
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene can be compared with other sulfanyl-substituted benzene derivatives:
[(Cyclopent-3-en-1-yl)methyl]sulfanylbenzene: Similar structure but with a different cyclopentene substitution pattern.
[(Cyclopent-2-en-1-yl)sulfanyl]benzene: Lacks the methyl group on the cyclopentene ring.
[(3-Methylcyclopent-2-en-1-yl)sulfanyl]toluene: Contains a toluene ring instead of benzene.
These comparisons highlight the unique structural features of this compound, such as the presence of the methyl group and the specific positioning of the sulfanyl group, which can influence its reactivity and applications.
Propiedades
Número CAS |
106813-30-3 |
|---|---|
Fórmula molecular |
C12H14S |
Peso molecular |
190.31 g/mol |
Nombre IUPAC |
(3-methylcyclopent-2-en-1-yl)sulfanylbenzene |
InChI |
InChI=1S/C12H14S/c1-10-7-8-12(9-10)13-11-5-3-2-4-6-11/h2-6,9,12H,7-8H2,1H3 |
Clave InChI |
YQGRHSMGAMRRTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-[Ethane-1,2-diylbis(methylazanediyl)]di(hexan-1-ol)](/img/structure/B14325167.png)
![4-[(2-Fluoro-6-hydroxyphenyl)(hydroxy)methylidene]oxolane-2,3-dione](/img/structure/B14325175.png)
![Benzamide, N-[2-(ethylthio)-6-benzothiazolyl]-](/img/structure/B14325188.png)

![6-Bromo-1,4-dioxaspiro[4.10]pentadecane](/img/structure/B14325205.png)
![4-[2-(4-Acetamidophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14325211.png)


![1-Nitrosobicyclo[1.1.0]butane](/img/structure/B14325231.png)
![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)

![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
